molecular formula C20H27N3O4 B1677319 2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide CAS No. 401519-28-6

2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide

Cat. No.: B1677319
CAS No.: 401519-28-6
M. Wt: 373.4 g/mol
InChI Key: VXYDHPDQMSVQCU-UHFFFAOYSA-N
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Description

ONO-6126 is a small molecule drug known for its anti-inflammatory properties. It functions as an inhibitor of Phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory response. This compound has been primarily researched for its potential in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as allergic conjunctivitis .

Preparation Methods

The synthetic routes and reaction conditions for ONO-6126 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for ONO-6126 are proprietary and involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are not publicly available .

Chemical Reactions Analysis

ONO-6126 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ONO-6126 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of Phosphodiesterase type 4 and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of Phosphodiesterase type 4 in cellular signaling and inflammation.

    Medicine: It has been researched for its potential therapeutic effects in treating respiratory diseases, such as asthma and COPD, as well as allergic conjunctivitis.

    Industry: It is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .

Mechanism of Action

ONO-6126 exerts its effects by inhibiting the activity of Phosphodiesterase type 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, ONO-6126 increases the levels of cAMP within cells, leading to the suppression of inflammatory responses. The molecular targets and pathways involved include the cAMP signaling pathway and various inflammatory mediators .

Comparison with Similar Compounds

ONO-6126 is unique among PDE4 inhibitors due to its specific chemical structure and improved therapeutic window. Similar compounds include:

  • Cilomilast
  • Filaminast
  • Lirimilast
  • Piclamilast
  • Tofimilast
  • Tetomilast
  • Oglemilast
  • Apremilast

These compounds also inhibit Phosphodiesterase type 4 but may differ in their efficacy, safety profiles, and therapeutic applications .

Properties

CAS No.

401519-28-6

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide

InChI

InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24)

InChI Key

VXYDHPDQMSVQCU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-6126;  ONO 6126;  ONO6126;  DE-103;  DE 103;  DE103.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Reactant of Route 3
2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Reactant of Route 4
2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Reactant of Route 5
2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Reactant of Route 6
2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide

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